2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
2-Methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a 1H-pyrazol-1-yl group at position 6, and a 4-(1-phenylethyl)piperazinyl group at position 3. The molecular formula is C21H26N6, with a molecular weight of 362.5 g/mol .
The compound’s synthesis likely follows established methods for pyrimidine derivatives, such as nucleophilic substitution reactions to introduce the piperazinyl and pyrazolyl groups. Similar compounds in and were synthesized via multi-step protocols involving cyclization and functionalization of pyrimidine precursors .
Properties
IUPAC Name |
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-16(18-7-4-3-5-8-18)24-11-13-25(14-12-24)19-15-20(23-17(2)22-19)26-10-6-9-21-26/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZACGKWBXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is synthesized via the Biginelli reaction or condensation of β-diketones with amidines. A common precursor is 2-methyl-4,6-dichloropyrimidine, which enables sequential substitution at C4 and C6 positions.
Example Protocol :
C4-Substitution with Piperazine Derivatives
The 4-chloro group undergoes SNAr with 1-(1-phenylethyl)piperazine.
Optimized Conditions :
-
Reagents : 1-(1-Phenylethyl)piperazine (1.2 equiv), K₂CO₃ (2.0 equiv)
-
Solvent : Dimethylformamide (DMF) at 110°C for 12 hours
Mechanistic Insight :
The reaction proceeds via a two-step mechanism: (1) deprotonation of piperazine by K₂CO₃, enhancing nucleophilicity; (2) SNAr displacement of chloride at C4, facilitated by the electron-withdrawing effect of the adjacent chlorine.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling installs the pyrazole moiety at C6.
Representative Procedure :
Direct Nucleophilic Substitution
Alternative methods employ pre-formed 1H-pyrazole under basic conditions.
Conditions :
-
Reagents : 1H-pyrazole (1.5 equiv), NaH (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF), reflux, 8 hours
Reaction Optimization and Catalytic Innovations
Hybrid Catalysts in Cyclization Steps
Recent advances utilize hybrid catalysts to enhance efficiency:
Solvent and Temperature Effects
-
DMF vs. THF : DMF increases SNAr rates due to higher polarity but complicates purification.
-
Microwave Assistance : Reduces reaction time from 12 hours to 2 hours for piperazine substitution.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Challenges and Alternative Pathways
Competing Side Reactions
Novel Approaches
-
Flow Chemistry : Continuous-flow systems improve heat transfer and reduce side reactions during chlorination.
-
Enzymatic Catalysis : Lipases catalyze ester intermediates in pyrimidine synthesis, though yields remain suboptimal (≤40%).
Applications and Derivatives
While focusing on synthesis, notable applications include:
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl or pyrazolyl groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyrazole Substitution: The target compound’s 1H-pyrazol-1-yl group is simpler than the 3,5-dimethylpyrazole in its analog ().
- Piperazine Modifications : The 4-(1-phenylethyl)piperazine group is distinct from the morpholine or alkynyloxy substituents in other derivatives. Piperazine groups are often utilized to improve solubility and pharmacokinetics .
- Core Structure: Replacing the pyrimidine core with thieno[3,2-d]pyrimidine (as in GDC-0941) introduces a fused ring system, which enhances planar rigidity and improves target binding in kinase inhibition .
Kinase Inhibition (Hypothesized)
The target compound shares structural similarities with kinase inhibitors like AEE788 (), which features a pyrrolo[2,3-d]pyrimidine core. Molecular docking studies suggest that the pyrimidine-piperazine scaffold can anchor to kinase domains (e.g., EGFR) through interactions with residues like Gln791 and Met793 . However, the absence of a fused aromatic ring (e.g., thieno or pyrrolo) in the target compound may reduce binding potency compared to GDC-0941 or AEE788 .
Herbicidal Activity (Absent)
Unlike the alkynyloxy-substituted pyrimidines in , the target compound lacks oxygen-containing side chains critical for herbicidal action.
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms .
Biological Activity
The compound 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine core and various functional groups, suggest a range of biological activities, particularly in the context of cancer treatment and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with an approximate molecular weight of 379.5 g/mol. The structure includes:
- A pyrimidine core .
- A pyrazole moiety .
- A phenylethyl group attached to a piperazine ring.
These structural components contribute to its ability to interact with various biological targets.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Heat Shock Protein 90 (HSP90) : This protein is crucial for the stabilization and activation of numerous client proteins involved in cell survival and proliferation. Inhibition can lead to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound influences several signaling pathways related to cellular stress responses, potentially affecting cell survival mechanisms.
Anticancer Potential
Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably:
- In vitro studies have shown significant antiproliferative effects against human tumor cell lines such as HeLa, HCT116, and A375 .
- Mechanistic studies indicate that its action may involve the induction of apoptosis and disruption of cell cycle progression by targeting specific kinases associated with tumor growth .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties:
- The compound has been evaluated for its effects on neurodegenerative disorders, showing promise in modulating pathways associated with neuroinflammation and oxidative stress.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes these comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine | Piperidine ring | Moderate inhibition of cell proliferation |
| 4-(4-methylpiperazin-1-YL)-6-(pyrrolidin-1-YL)pyrimidine | Pyrrolidine ring | Limited activity against cancer cells |
| 7-[2-(prop-2-enoylamino)phenyl]-4,5-dihydro-pyrazolo[1,5-a]pyrimidine | Different substituents on pyrazole | Targeting different biological pathways |
This comparison highlights the unique combination of functional groups in this compound that may confer distinct therapeutic advantages over similar compounds.
Case Studies
Several case studies have explored the efficacy and safety of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer types, suggesting a dose-dependent relationship .
- Neuroprotection Study : In animal models, administration resulted in reduced markers of neuroinflammation and improved cognitive function, indicating potential benefits for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, and how can reaction progress be monitored?
- Methodology : The synthesis typically involves multi-step reactions, including coupling of piperazine and pyrimidine moieties. Key steps include:
- Mannich reactions for piperazine ring formation, using formaldehyde and secondary amines under controlled temperatures (60–80°C) .
- Nucleophilic substitution to attach the pyrazole group, optimized with polar aprotic solvents (e.g., DMF) and bases like triethylamine .
- Progress monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology :
- Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for confirming proton environments (e.g., piperazine NH peaks at δ 2.5–3.5 ppm) and Fourier-transform infrared spectroscopy (FTIR) for functional group validation (e.g., C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What preliminary biological assays are recommended to screen for therapeutic potential?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or receptors (e.g., GPCRs) using fluorescence-based or radiometric assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog synthesis : Modify substituents on the piperazine (e.g., phenyl vs. methoxy groups) or pyrimidine (e.g., trifluoromethyl vs. methyl) .
- Bioassay correlation : Test analogs in dose-response assays (IC50 determination) and compare with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC50 values across studies)?
- Methodology :
- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Structural analysis : X-ray crystallography (using CCP4 suite ) or cryo-EM to confirm target binding modes and rule out off-target effects .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodology :
- Proteomics : SILAC labeling or TMT multiplexing to identify downstream signaling pathways (e.g., PI3K/Akt/mTOR) .
- Pharmacokinetic profiling : In vivo studies with LC-MS/MS to measure bioavailability and metabolite formation .
Q. What computational tools are effective for predicting off-target interactions or toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
